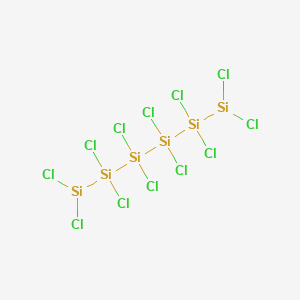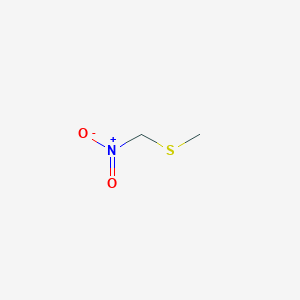
(Methylsulfanyl)(nitro)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylsulfanyl)(nitro)methane is an organic compound characterized by the presence of both a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of heterogeneous catalysts in continuous flow reactors can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)(nitro)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methylsulfanyl chloride.
Addition: Electrophiles such as halogens or acids.
Major Products Formed
Reduction: Formation of (Methylsulfanyl)(amino)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
(Methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Methylsulfanyl)(nitro)methane involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Nitromethane: Similar in structure but lacks the methylsulfanyl group.
Methylsulfanylpropane: Contains a methylsulfanyl group but lacks the nitro group.
Nitroethane: Similar nitro group but different alkyl chain length.
Uniqueness
(Methylsulfanyl)(nitro)methane is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
88096-62-2 |
|---|---|
Molecular Formula |
C2H5NO2S |
Molecular Weight |
107.13 g/mol |
IUPAC Name |
methylsulfanyl(nitro)methane |
InChI |
InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3 |
InChI Key |
OQGQGHLUWZBICX-UHFFFAOYSA-N |
Canonical SMILES |
CSC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
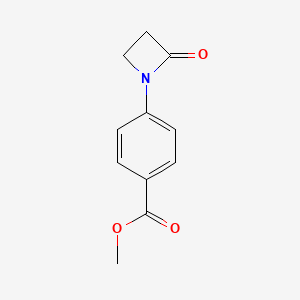
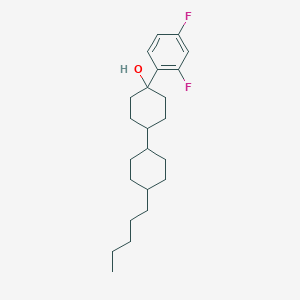
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
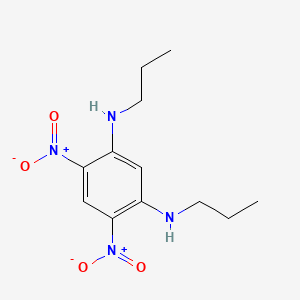

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
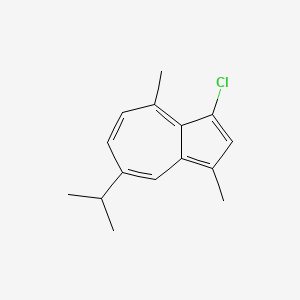
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
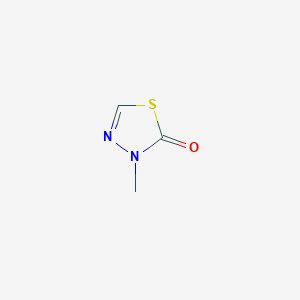
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)


